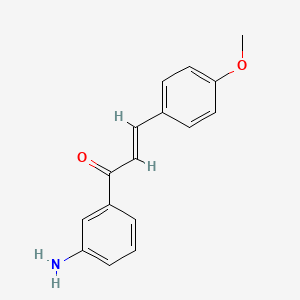

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Descripción general

Descripción

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an amino group on one phenyl ring and a methoxy group on the other, connected by a propenone bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-aminobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction can lead to the formation of dihydrochalcones.

Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound induces apoptosis in breast cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, highlighting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this chalcone has also been investigated. Laboratory experiments indicated that it significantly reduces the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

Recent studies have explored the use of this compound as a natural pesticide. Its efficacy against common agricultural pests was evaluated, demonstrating a high level of toxicity towards certain insect larvae while being safe for beneficial insects, indicating its potential for sustainable agriculture practices .

Material Science Applications

Photostability and UV Protection

The compound's ability to absorb UV radiation has led to its application in developing UV-protective coatings. Research shows that incorporating this compound into polymer matrices enhances their photostability, making it suitable for outdoor applications where UV exposure is a concern .

Case Studies

Mecanismo De Acción

The biological activity of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the amino and methoxy groups enhances its binding affinity to specific proteins and receptors, thereby exerting its effects.

Comparación Con Compuestos Similares

Similar Compounds

Chalcone: The parent compound with a similar structure but without the amino and methoxy groups.

(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A positional isomer with the amino group on the para position.

(2E)-1-(3-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one: Another isomer with the methoxy group on the meta position.

Uniqueness

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the amino and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.3 g/mol. The structure features an amino group on one phenyl ring and a methoxy group on the other, connected by a propenone bridge, which is characteristic of chalcones.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.3 g/mol |

| CAS Number | 25870-73-9 |

| Boiling Point | 472 °C |

| Density | 1.172 g/cm³ |

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-aminobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted under reflux conditions in ethanol or methanol to facilitate the formation of the chalcone structure .

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Activity

Chalcones are recognized for their anticancer properties, acting through multiple mechanisms such as apoptosis induction and cell cycle disruption. For instance, studies have shown that certain chalcone derivatives can inhibit tumor cell proliferation with IC50 values ranging from 9.76 to 40.83 µM in various cancer cell lines . Specifically, this compound has been investigated for its ability to induce apoptosis in cancer cells by modulating key signaling pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Signaling Pathways : It can modulate pathways such as NF-kB and p53, which are critical in regulating cell survival and apoptosis.

- Reactive Oxygen Species (ROS) : Chalcones can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have documented the effects of chalcone derivatives on cancer cells:

- Breast Cancer : A study demonstrated that a related chalcone derivative induced apoptosis in MCF-7 breast cancer cells by increasing p53 levels and disrupting the MDM2-p53 interaction .

- Lymphoma : Another research indicated that chalcones could inhibit tumor invasion and migration in lymphoma models through modulation of p53-related pathways .

Propiedades

IUPAC Name |

(E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COINOJZSRNQJPT-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420865 | |

| Record name | SBB051726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25870-77-3 | |

| Record name | SBB051726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.